Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-
Description
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is a chemical compound belonging to the chromanone family Chromanones are a subset of benzopyran derivatives, characterized by the fusion of a benzene ring to a pyran ring
Properties
CAS No. |
54444-54-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C13H15NO3/c1-7-4-10-12(5-8(7)2)17-6-11(13(10)16)14-9(3)15/h4-5,11H,6H2,1-3H3,(H,14,15) |
InChI Key |
KZBXMTFMUNEOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dimethyl-4-chromanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
- N-(3,4-Dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)acetamide
Uniqueness
N-(6,7-Dimethyl-4-oxochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties
Biological Activity
Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
Chemical Structure and Properties:
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight: 233.263 g/mol
- CAS Number: 54444-54-1
The compound is characterized by a benzopyran scaffold, which is known for various biological activities including anti-inflammatory and antioxidant properties.
Acetamide derivatives often exhibit biological activity through several mechanisms:
- Enzyme Inhibition: Many benzopyran derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which are pivotal in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins .
- Antioxidant Activity: The presence of the benzopyran moiety contributes to antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties: Some studies suggest that compounds with similar structures may exhibit antimicrobial activity against various pathogens, although specific data for this compound is limited.
Case Studies and Research Findings
-
Anti-inflammatory Effects:
- A study evaluating the anti-inflammatory potential of related compounds indicated that benzopyran derivatives could significantly reduce inflammation in animal models. For example, compounds tested in adjuvant-induced arthritis models showed effective reduction in edema with an ED50 value as low as 0.094 mg/kg .
-
Antioxidant Studies:
- Research has demonstrated that compounds similar to N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- exhibit strong antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
-
Antimicrobial Activity:
- While direct studies on this specific acetamide are scarce, related benzopyran compounds have shown promising antimicrobial effects against bacteria and fungi in vitro. This suggests potential applications in developing new antimicrobial agents.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
